molecular formula C25H40N2O6S B162689 leukotriene D4 CAS No. 73836-78-9

leukotriene D4

Cat. No.: B162689
CAS No.: 73836-78-9
M. Wt: 496.7 g/mol
InChI Key: YEESKJGWJFYOOK-LDDGIIIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Leukotriene D4 (LTD4) is a bioactive eicosanoid.
  • It plays a central role in the inflammatory response, particularly in the pathophysiology of asthma and allergic reactions.
  • LTD4 induces smooth muscle contraction, leading to bronchoconstriction and vasoconstriction. It also increases vascular permeability.
  • Basophils release LTD4 .
  • Scientific Research Applications

    • LTD4 has research potential in the field of asthma.
    • It is a potent bronchoconstrictor and may serve as a target for therapeutic interventions.
    • Beyond asthma, its applications extend to other areas of biology, medicine, and industry, although specific examples are not readily available.
  • Mechanism of Action

    Target of Action

    Leukotriene D4 (LTD4) is one of the leukotrienes, a family of eicosanoid inflammatory mediators . The primary targets of LTD4 are the Cysteinyl Leukotriene Receptors 1 and 2 (CysLT1 and CysLT2) . These receptors play a crucial role in mediating the inflammatory response in the body .

    Mode of Action

    LTD4 interacts with its targets, the CysLT1 and CysLT2 receptors, to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability . This interaction results in changes that contribute to the inflammatory response, particularly in conditions such as asthma and allergic rhinitis .

    Biochemical Pathways

    LTD4 is part of the leukotriene family, which are produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

    Pharmacokinetics

    It is known that the bioavailability of ltd4 can be influenced by factors such as the presence of food .

    Result of Action

    The action of LTD4 at its target receptors leads to a series of molecular and cellular effects. These include the contraction of smooth muscle, leading to bronchoconstriction and vasoconstriction, and an increase in vascular permeability . These effects contribute to the symptoms of conditions such as asthma and allergic rhinitis .

    Action Environment

    The action, efficacy, and stability of LTD4 can be influenced by various environmental factors. For example, the presence of other inflammatory mediators, such as histamine and prostaglandins, can potentiate the effects of LTD4 . Additionally, factors such as diet can influence the bioavailability of LTD4 .

    Safety and Hazards

    Leukotriene D4 is used for research purposes and not for human or veterinary diagnostic or therapeutic use . It is highly flammable and causes serious eye irritation .

    Future Directions

    Leukotriene D4 contributes to atherosclerosis either through driving foam cell formation or recruitment of immune cells or both . CysLT1R antagonists, which are safely being used in the treatment of asthma, can be repurposed for the treatment of atherosclerosis .

    Biochemical Analysis

    Biochemical Properties

    LTD4 is produced in leukocytes by the oxidation of arachidonic acid and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes, proteins, and other biomolecules to regulate immune responses . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

    Cellular Effects

    LTD4 has significant effects on various types of cells and cellular processes. It influences cell function by inducing the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability . In addition, LTD4 promotes airway epithelial cell inflammation and remodeling .

    Molecular Mechanism

    LTD4 exerts its effects at the molecular level through several mechanisms. It binds to specific G-protein-coupled receptors, triggering a series of downstream signaling pathways . These pathways include Mitogen-Activated Protein Kinases (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), and others, which regulate various metabolic and physiological processes .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of LTD4 can change over time. For instance, LTD4 has been shown to stimulate Na-K-ATPase activity in rat intestinal epithelial cells, leading to alterations in the levels of inflammatory markers such as GM-CSF, TNF-α, IL-1β, EGF, and eotaxin .

    Dosage Effects in Animal Models

    In animal models, the effects of LTD4 can vary with different dosages. For example, montelukast, a leukotriene receptor antagonist, has been shown to ameliorate tissue damage in sepsis-induced lung and renal injury in rats .

    Metabolic Pathways

    LTD4 is involved in various metabolic pathways. It is produced from arachidonic acid via the 5-lipoxygenase pathways . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4, and LTE4), and the second starts at LTB4 .

    Transport and Distribution

    It is known that LTD4 is released by basophils , suggesting that it may be transported and distributed via these cells.

    Subcellular Localization

    The subcellular localization of LTD4 receptors has been studied in sheep tracheal smooth muscle. The receptors were found in subcellular membrane fractions obtained from the muscle, suggesting that the plasma membrane is the primary location of specific LTD4 receptors .

    Preparation Methods

    • LTD4 is a product of the 5-lipoxygenase pathway.
    • Unfortunately, specific synthetic routes and reaction conditions for its preparation are not widely documented in the literature.
    • Industrial production methods may involve enzymatic or chemical synthesis, but detailed information is scarce.
  • Chemical Reactions Analysis

    • LTD4 undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions are context-dependent and may vary based on the specific reaction.
    • Major products formed from these reactions are not explicitly reported.
  • Comparison with Similar Compounds

    • While LTD4 is unique in its specific role as a bronchoconstrictor and mediator of inflammation, it is part of a family of leukotrienes.
    • Other related leukotrienes include leukotrienes C4 and E4, which function similarly in inducing smooth muscle contraction and inflammation.

    Properties

    { "Design of the Synthesis Pathway": "The synthesis of leukotriene D4 involves the coupling of leukotriene C4 with glutathione. The overall reaction is catalyzed by the enzyme LTC4 synthase. In the absence of the enzyme, the reaction can be carried out using chemical methods.", "Starting Materials": [ "Leukotriene C4", "Glutathione", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Leukotriene C4 is dissolved in chloroform and mixed with glutathione in methanol.", "Dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) are added to the mixture to activate the carboxylic acid group of glutathione.", "The reaction mixture is stirred at room temperature for several hours.", "The product is extracted with chloroform and washed with sodium bicarbonate and sodium chloride solution.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The product is purified by column chromatography using a silica gel column and eluted with a mixture of chloroform and diethyl ether." ] }

    CAS No.

    73836-78-9

    Molecular Formula

    C25H40N2O6S

    Molecular Weight

    496.7 g/mol

    IUPAC Name

    (5S,6R,7E,9E,11Z,14Z)-6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

    InChI

    InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20?,21-,22+/m0/s1

    InChI Key

    YEESKJGWJFYOOK-LDDGIIIKSA-N

    Isomeric SMILES

    CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    SMILES

    CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    Canonical SMILES

    CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    73836-78-9

    physical_description

    Solid

    Synonyms

    Leukotriene D
    Leukotriene D 4
    Leukotriene D-4
    Leukotriene D4
    Leukotrienes D
    LTD4

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    leukotriene D4
    Reactant of Route 2
    leukotriene D4
    Reactant of Route 3
    leukotriene D4
    Reactant of Route 4
    leukotriene D4
    Reactant of Route 5
    leukotriene D4
    Reactant of Route 6
    leukotriene D4
    Customer
    Q & A

    Q1: How does Leukotriene D4 interact with its target receptors?

    A1: LTD4 primarily interacts with two G protein-coupled receptors, Cysteinyl Leukotriene Receptor 1 (CysLTR1) and Cysteinyl Leukotriene Receptor 2 (CysLTR2). LTD4 exhibits higher affinity for CysLTR1. [, , , ] The binding of LTD4 to these receptors triggers intracellular signaling cascades, leading to various physiological responses.

    Q2: What are the downstream effects of LTD4 binding to CysLTR1?

    A2: LTD4 binding to CysLTR1 activates multiple signaling pathways, including phospholipase C, leading to intracellular calcium mobilization and protein kinase C activation. [, ] This activation results in various cellular responses, such as smooth muscle contraction, increased vascular permeability, and mucus secretion. [, , , ]

    Q3: Does LTD4 signaling play a role in cell survival and proliferation?

    A3: Yes, research suggests that LTD4, acting through CysLTR1, can promote cell survival and proliferation in certain cell types, including intestinal epithelial cells. [, , ] This effect involves the activation of signaling pathways such as Ras, Erk1/2, p90RSK, and CREB. []

    Q4: Can LTD4 signaling influence cell migration?

    A4: Studies indicate that LTD4 can induce cell migration in specific cell types, such as intestinal epithelial cells. [] This process involves the activation of phosphatidylinositol 3-kinase (PI3K) and Rac, leading to the formation of membrane ruffles and cell motility. []

    Q5: What is the role of LTD4 in the inflammatory response?

    A5: LTD4 is a potent inflammatory mediator involved in various inflammatory conditions, including asthma and allergic rhinitis. [, , , ] It contributes to bronchoconstriction, mucus secretion, and increased vascular permeability in the airways. [, , , ]

    Q6: Is LTD4 involved in the pathogenesis of specific diseases?

    A6: Research suggests a potential role for LTD4 in several diseases, including: * Asthma: LTD4 contributes significantly to bronchoconstriction, mucus secretion, and airway hyperresponsiveness in asthma. [, , , , ] * Allergic Rhinitis: LTD4 is implicated in the pathogenesis of allergic rhinitis, contributing to nasal congestion, rhinorrhea, and sneezing. [] * Septic Shock: Evidence suggests LTD4 might participate in the development of septic shock and multi-organ failure. [, ] * Atherosclerosis: LTD4 may play a role in atherosclerosis by promoting endothelial dysfunction, macrophage foam cell formation, and the recruitment of immune cells. []

    Q7: How is LTD4 metabolized and eliminated from the body?

    A7: LTD4 is rapidly metabolized to Leukotriene E4 (LTE4) primarily by enzymes on the cell surface and in granules of neutrophils. [] Further metabolism occurs in the liver, and the metabolites are excreted mainly in bile. [, ]

    Q8: What are this compound receptor antagonists, and how do they work?

    A8: this compound receptor antagonists are a class of drugs that block the action of LTD4 by binding to its receptors, CysLTR1 and/or CysLTR2. [, , ] This blockage inhibits the downstream signaling cascades, reducing the inflammatory effects of LTD4.

    Q9: What are some examples of this compound receptor antagonists?

    A9: Examples of LTD4 receptor antagonists include: * Montelukast (MK-571): A selective and potent CysLTR1 antagonist. [, ] * Zafirlukast: A CysLTR1 antagonist. * Pranlukast: A CysLTR1 antagonist.

    Q10: What are the clinical applications of LTD4 receptor antagonists?

    A10: LTD4 receptor antagonists are primarily used in the management of: * Asthma: These drugs are effective in controlling asthma symptoms, improving lung function, and reducing exacerbations. [, , ] * Allergic Rhinitis: LTD4 receptor antagonists can relieve symptoms of allergic rhinitis, such as nasal congestion and rhinorrhea. [, ]

    Q11: Can LTD4 receptor antagonists be used in combination with other medications?

    A11: Yes, LTD4 receptor antagonists are often used in combination with other asthma medications, such as inhaled corticosteroids, to achieve better control of asthma symptoms. []

    Q12: Are there specific inhibitors of LTD4 synthesis?

    A12: Yes, inhibitors of LTD4 synthesis target enzymes involved in the leukotriene synthesis pathway. One example is MK-886, which inhibits 5-lipoxygenase activating protein (FLAP), a protein essential for leukotriene synthesis. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.